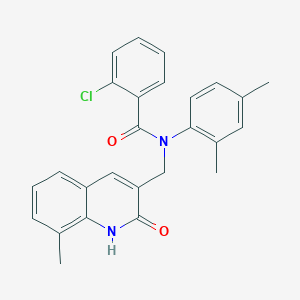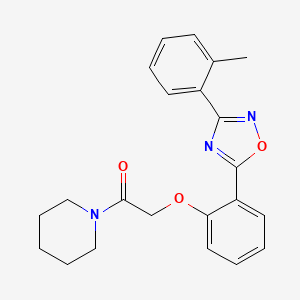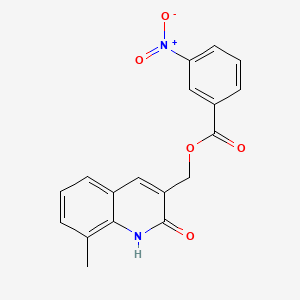
(2-hydroxy-8-methylquinolin-3-yl)methyl 3-nitrobenzoate
描述
The compound “(2-hydroxy-8-methylquinolin-3-yl)methyl 3-nitrobenzoate” is a complex organic molecule. It is a derivative of 8-hydroxyquinoline, which is a heterocyclic compound . The 8-hydroxyquinoline (8-HQ) moiety is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .
Synthesis Analysis
The synthesis of “this compound” could involve several steps. One possible method could be the nitration of methyl benzoate . This process involves the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring . The reaction is regioselective and produces predominantly methyl 3-nitrobenzoate . Another possible method could be the Fischer Esterification of 3-nitrobenzoic acid to produce Methyl 3-Nitrobenzoate .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It contains multiple bonds, including aromatic bonds and ester bonds . The compound also contains several functional groups, including aromatic hydroxyls and ethers .Chemical Reactions Analysis
The chemical reactions involving “this compound” could be complex and varied. For example, nitration is a common reaction involving this compound . This reaction involves the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring .作用机制
The mechanism of action of (2-hydroxy-8-methylquinolin-3-yl)methyl 3-nitrobenzoate is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can then cause damage to cellular components, leading to cell death.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and has antimicrobial activity against certain bacteria and fungi. It has also been shown to be neuroprotective in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using (2-hydroxy-8-methylquinolin-3-yl)methyl 3-nitrobenzoate in lab experiments is its fluorescent properties, which allow for easy detection and quantification. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
Future research on (2-hydroxy-8-methylquinolin-3-yl)methyl 3-nitrobenzoate could focus on further elucidating its mechanism of action, exploring its potential as a drug candidate for treating various diseases, and developing new applications for its fluorescent properties. Additionally, research could investigate the potential toxicity of this compound and its effects on the environment.
合成方法
The synthesis of (2-hydroxy-8-methylquinolin-3-yl)methyl 3-nitrobenzoate involves a series of chemical reactions that start with the reaction of 8-hydroxyquinoline with methyl iodide to form 8-methylquinoline. The resulting product is then reacted with formaldehyde and hydrogen peroxide to form (2-hydroxy-8-methylquinolin-3-yl)methanol. The final step involves the reaction of (2-hydroxy-8-methylquinolin-3-yl)methanol with 3-nitrobenzoyl chloride to form this compound.
科学研究应用
(2-hydroxy-8-methylquinolin-3-yl)methyl 3-nitrobenzoate has shown potential in various scientific research applications, including as a fluorescent probe for detecting metal ions, as a photosensitizer for photodynamic therapy, and as a potential drug candidate for treating cancer and infectious diseases.
属性
IUPAC Name |
(8-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-11-4-2-5-12-8-14(17(21)19-16(11)12)10-25-18(22)13-6-3-7-15(9-13)20(23)24/h2-9H,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNIMMBRNBODQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320000 | |
| Record name | (8-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658418 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
714942-32-2 | |
| Record name | (8-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



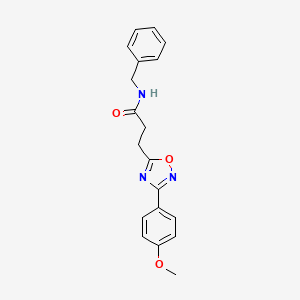
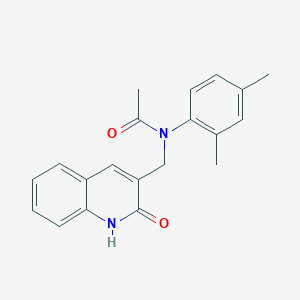
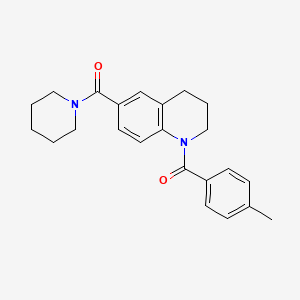


![4-((1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7698322.png)
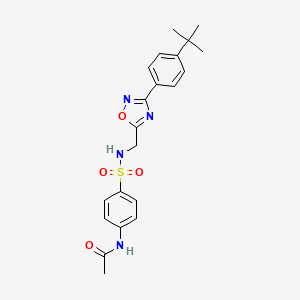

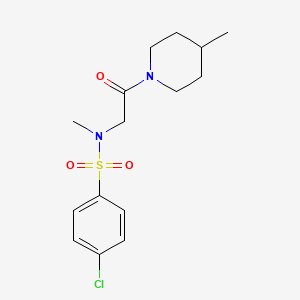
![N-(benzo[d][1,3]dioxol-5-yl)-4-methoxy-3-(N-methylsulfamoyl)benzamide](/img/structure/B7698339.png)
![(Z)-N1-((5-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)furan-2-yl)methyl)-N2-phenyloxalamide](/img/structure/B7698342.png)
